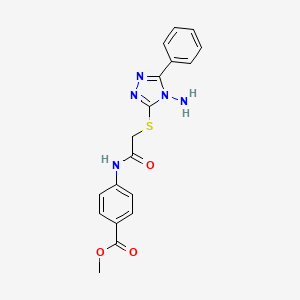

methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c1-26-17(25)13-7-9-14(10-8-13)20-15(24)11-27-18-22-21-16(23(18)19)12-5-3-2-4-6-12/h2-10H,11,19H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYGZNPYPYAIOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves the condensation of methyl benzoate with various substituents. The reaction conditions often include the use of elemental analysis, Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectral data to confirm the structure of the synthesized compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial for monitoring the synthesis process and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate has shown promising antimicrobial properties. Research indicates that derivatives of 1,2,4-triazole exhibit significant efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of metabolic pathways in microbes. For instance, studies have demonstrated that related triazole compounds can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, highlighting their potential as antibiotic agents .

Data Table: Antimicrobial Efficacy

| Compound | Target Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Methyl 4-(2-(...)) | E. coli | 20 | |

| Methyl 4-(2-(...)) | S. aureus | 18 |

Anticancer Properties

The compound has been evaluated for its anticancer potential, demonstrating significant cytotoxicity against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis through mechanisms such as cell cycle arrest and activation of caspases .

Case Study: Anticancer Evaluation

A study assessed the anticancer activity of this compound against multiple cancer cell lines. The results showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Neuropharmacological Effects

Research suggests that this compound may possess neuropharmacological properties, including anxiolytic and antidepressant activities. Animal model studies have indicated that it can reduce anxiety-like behavior in forced swim tests and elevated plus maze tests, suggesting its potential utility in treating anxiety disorders .

Data Table: Neuropharmacological Assessment

| Test Type | Result | Reference |

|---|---|---|

| Forced Swim Test | Reduced immobility time | |

| Elevated Plus Maze Test | Increased open arm time |

Future Directions and Research Opportunities

Given the promising results from preliminary studies, further research is warranted to explore the full spectrum of biological activities associated with this compound. Areas for future investigation include:

- In vivo studies to validate efficacy and safety profiles.

- Mechanistic studies to elucidate specific pathways affected by the compound.

- Formulation development for potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The triazole moiety is known to bind with various enzymes and receptors, leading to the inhibition of their activity. This can result in antimicrobial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole derivatives are widely studied for their structural versatility and biological relevance. Below is a detailed comparison of methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Compounds with thiadiazole or pyrimidine moieties () demonstrate enhanced binding to enzymes like HDAC6 or Sirt2 due to additional hydrogen-bonding sites .

Thermal Stability :

- Derivatives with fluorinated benzyl groups (e.g., 5q in ) show higher melting points (146–148°C), suggesting greater crystallinity and stability .

Synthetic Flexibility :

- The target compound’s thioacetamido bridge allows for modular synthesis, enabling substitutions at the triazole or benzoate positions (). This contrasts with rigid analogs like alkil-2-((5-phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetimidates , which require specialized conditions for imidate formation ().

Research Implications

- Pharmaceutical Development : The target compound’s benzoate ester may improve oral bioavailability compared to carboxylate salts (e.g., sodium derivatives in ) .

- Structure-Activity Relationship (SAR): The 4-amino group on the triazole is critical for hydrogen bonding, while the phenyl ring aids in hydrophobic interactions. Substitutions with halogens (Cl, F) or heterocycles (pyridine, thiazole) can fine-tune selectivity and potency .

Biological Activity

Methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a compound of significant interest due to its potential biological activities. The triazole ring system is known for various pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound through recent research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 367.47 g/mol. The structure includes a triazole moiety that contributes to its biological activities.

Key Structural Features:

- Triazole Ring : Known for its diverse biological applications.

- Thio Group : Enhances interaction with biological targets.

- Amino Group : Potentially increases solubility and bioavailability.

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole structure exhibit substantial antimicrobial properties. For instance, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole have shown effectiveness against a range of bacterial strains. In a study assessing various triazole derivatives, certain compounds demonstrated Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like rifampicin .

| Compound | MIC against E. coli | MIC against S. aureus | Reference |

|---|---|---|---|

| 3b | 0.5 µg/mL | 0.8 µg/mL | |

| 4i | 0.6 µg/mL | 0.9 µg/mL | |

| 4m | 0.7 µg/mL | 1.0 µg/mL |

Antioxidant Activity

The antioxidant potential of triazole derivatives has also been evaluated using assays such as DPPH and ABTS. Compounds derived from the triazole framework exhibited significant radical scavenging activity, with some showing IC50 values comparable to ascorbic acid .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Case Studies

-

Study on Antimicrobial Efficacy :

A comprehensive study synthesized various triazole derivatives and tested their efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with the thio group exhibited enhanced antibacterial activity due to improved binding affinity to bacterial enzymes . -

Antioxidant Evaluation :

A series of experiments assessed the antioxidant capabilities using standard assays (DPPH and ABTS). The results showed that certain derivatives had potent antioxidant activities, suggesting their potential in preventing oxidative stress-related diseases . -

Cancer Cell Line Studies :

In vitro studies on breast cancer cell lines demonstrated that specific triazole derivatives could inhibit cell proliferation and induce apoptosis through caspase activation pathways . These findings support further exploration into their use as chemotherapeutic agents.

Q & A

Basic: What are the key synthetic steps for methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate?

Answer:

The synthesis typically involves two stages:

Formation of the triazole-thione core : React 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with a substituted benzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst. This forms the intermediate thiolate .

Acetamido coupling : Treat the thiolate with methyl 4-(2-chloroacetamido)benzoate in ethanol and aqueous KOH. Reflux for 1 hour to facilitate nucleophilic substitution, followed by precipitation in water and recrystallization from ethanol .

Basic: Which spectroscopic methods confirm the structural integrity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly the acetamido linker and triazole-phenyl groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm for the ester and amide) .

Basic: What safety protocols are critical during handling?

Answer:

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and goggles to avoid dermal/oral exposure (Category 4 acute toxicity) .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors .

- Waste Disposal : Segregate chemical waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced: How can microwave-assisted synthesis improve reaction efficiency?

Answer:

Microwave irradiation reduces reaction time and enhances yield compared to classical reflux. For example, triazole-thione formation under microwave conditions (e.g., 100°C, 20 minutes) achieves >90% yield vs. 4 hours for conventional heating . Optimize power settings and solvent polarity to prevent decomposition .

Advanced: How to troubleshoot unexpected by-products during synthesis?

Answer:

- Chromatographic Analysis : Use TLC or HPLC to monitor reaction progress and isolate by-products .

- Mechanistic Insight : By-products like oxidized sulfones may form due to excess KOH or prolonged heating. Adjust stoichiometry and reaction time .

- Recrystallization : Purify the crude product using ethanol-water mixtures to remove polar impurities .

Advanced: What experimental designs are robust for evaluating biological activity?

Answer:

- Randomized Block Design : Assign treatments (e.g., compound concentrations) to randomized blocks to control variability in cell-based assays .

- Dose-Response Curves : Test 5–7 concentrations in triplicate to calculate IC values for antimicrobial or anticancer activity .

- Positive/Negative Controls : Include known inhibitors (e.g., fluconazole for antifungal assays) and solvent-only controls .

Advanced: How to conduct molecular docking studies for target prediction?

Answer:

Protein Preparation : Retrieve target structures (e.g., CYP450 enzymes) from the PDB and optimize hydrogen bonding networks .

Ligand Preparation : Generate 3D conformers of the compound using software like Open Babel .

Docking Simulation : Use AutoDock Vina to assess binding affinities. Focus on triazole-thioether interactions with catalytic residues .

Validation : Compare docking scores with known inhibitors and validate via MD simulations .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times .

- Solvent Effects : DMSO concentrations >1% may artifactually suppress activity. Use ≤0.1% solvent .

- Statistical Analysis : Apply ANOVA or Tukey’s test to identify significant differences between studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.